7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Description
7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C26H30N4O5S and its molecular weight is 510.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to the monoamine neurotransmitters . It has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake and inducing the release of monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance and prolong their action .
Biochemical Pathways
The compound appears to affect the NF-kB inflammatory pathway . It has been observed to inhibit ER stress and apoptosis, which are key processes in this pathway . The inhibition of these processes can potentially lead to anti-neuroinflammatory effects .
Pharmacokinetics
Similar compounds have been studied and found to have significant absorption and distribution
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ER stress and apoptosis . This can lead to a reduction in neuroinflammation, which may have potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
7-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S/c1-33-21-8-5-4-7-20(21)28-11-13-29(14-12-28)24(31)9-3-2-6-10-30-25(32)18-15-22-23(35-17-34-22)16-19(18)27-26(30)36/h4-5,7-8,15-16,18H,2-3,6,9-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPILDUTLQYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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